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molecular formula C24H29NO3 B133215 Donepezil CAS No. 142057-79-2

Donepezil

Cat. No. B133215
M. Wt: 379.5 g/mol
InChI Key: ADEBPBSSDYVVLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07560560B2

Procedure details

Donepezil free base (4.0 gm) is dissolved in a mixture of chloroform (20 ml) and water (1 ml) at 25° C., conc. hydrochloric acid (1.4 ml) is added to the solution and stirred for 3 hours at 25° C. to 30° C. Then diisopropyl ether (100 ml) is added and precipitated solid is filtered off and dried to give 4.0 gm of donepezil hydrochloride monohydrate.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[CH2:14][CH:13]([CH2:15][CH:16]3[CH2:21][CH2:20][N:19]([CH2:22][C:23]4[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=4)[CH2:18][CH2:17]3)[C:11](=[O:12])[C:6]2=[CH:7][C:8]=1[O:9][CH3:10].[ClH:29].C([O:33]C(C)C)(C)C>C(Cl)(Cl)Cl.O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[CH2:14][CH:13]([CH2:15][CH:16]3[CH2:17][CH2:18][N:19]([CH2:22][C:23]4[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=4)[CH2:20][CH2:21]3)[C:11](=[O:12])[C:6]2=[CH:7][C:8]=1[O:9][CH3:10].[OH2:33].[ClH:29] |f:5.6.7|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
COC=1C=C2C(=CC1OC)C(=O)C(C2)CC3CCN(CC3)CC=4C=CC=CC4
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.4 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(C)OC(C)C

Conditions

Stirring
Type
CUSTOM
Details
stirred for 3 hours at 25° C. to 30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitated solid
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC=1C=C2C(=CC1OC)C(=O)C(C2)CC3CCN(CC3)CC=4C=CC=CC4.O.Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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